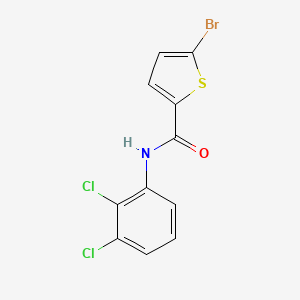

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur This compound is characterized by the presence of bromine, dichlorophenyl, and carboxamide functional groups attached to the thiophene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.

Formation of Carboxylic Acid: 5-bromothiophene is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form 5-bromothiophene-2-carboxylic acid.

Amidation: The carboxylic acid is then reacted with 2,3-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are used.

Major Products

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

科学研究应用

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs).

作用机制

The mechanism of action of 5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and dichlorophenyl groups can enhance its binding affinity and specificity towards certain targets.

相似化合物的比较

Similar Compounds

- 5-bromo-N-(2,3-dichlorophenyl)benzo[b]thiophene-2-carboxamide

- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide

- 2,5-dibromothieno[3,2-b]thiophene

Uniqueness

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide is unique due to the specific combination of bromine, dichlorophenyl, and carboxamide groups attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with bromine and a dichlorophenyl group, which are crucial for its biological activity. The synthesis typically involves:

- Bromination of Thiophene : Thiophene is brominated using bromine in the presence of a catalyst.

- Carboxylation : The brominated thiophene undergoes carboxylation to yield 5-bromothiophene-2-carboxylic acid.

- Amidation : This acid is then reacted with 2,3-dichloroaniline to form the target compound using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth .

This compound exhibits significant biochemical properties:

- Antimicrobial Activity : Studies indicate that thiophene derivatives can inhibit the growth of various bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Effects : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Case Studies

- Antimicrobial Studies :

- Anticancer Research :

- In vitro studies have shown that this compound can significantly reduce viability in various cancer cell lines through apoptosis induction mechanisms. It affects cellular metabolism and gene expression related to cell survival .

Data Tables

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide, and how are reaction parameters optimized?

- Methodology: The compound is synthesized via multistep reactions, including bromination of thiophene precursors followed by amide coupling with 2,3-dichloroaniline. Key methods include Suzuki cross-coupling for aryl-thiophene bond formation and Buchwald-Hartwig amidation for the carboxamide group . Optimization involves varying solvents (e.g., acetonitrile for reflux reactions), temperature (60–120°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling). Purity is monitored via TLC and HPLC, with yields improved by inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are standard for characterizing this compound, and how are structural ambiguities resolved?

- Methodology: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns on the thiophene and dichlorophenyl rings. Mass spectrometry (HRMS) validates the molecular formula (C₁₁H₇BrCl₂NOS). Discrepancies in amide proton signals (e.g., rotameric splitting) are resolved using variable-temperature NMR . IR spectroscopy identifies the carbonyl stretch (1660–1680 cm⁻¹) and N–H bending (1540 cm⁻¹) .

Advanced Research Questions

Q. How do the electronic properties of the bromothiophene and dichlorophenyl groups influence biological activity or material applications?

- Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity. The electron-withdrawing Br and Cl substituents lower the LUMO energy, enhancing electrophilicity for nucleophilic substitution or charge-transfer interactions in materials science . In medicinal chemistry, these groups may modulate binding to targets like kinases or GPCRs, validated via SAR studies comparing halogenated analogs .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be addressed in preclinical studies?

- Methodology: Discrepancies arise from assay conditions (e.g., solvent polarity affecting solubility). Use the SMD solvation model to predict logP and solubility in biological media . Standardize assays by pre-dissolving the compound in DMSO (<0.1% v/v) and confirming stability via LC-MS. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

- Methodology: Introduce hydrophilic substituents (e.g., morpholine or pyridine) on the dichlorophenyl ring via late-stage functionalization. Co-solvency systems (PEG-400/water) or nanoformulation (liposomes) enhance in vivo delivery. Monitor pharmacokinetics using radiolabeled analogs (³H/¹⁴C) in rodent models .

Q. What in silico methods predict metabolic stability and off-target interactions?

- Methodology: Use molecular docking (AutoDock Vina) to screen against cytochrome P450 isoforms (CYP3A4, CYP2D6). ADMET predictors (SwissADME) identify metabolic soft spots (e.g., amide hydrolysis). Validate with microsomal stability assays (human liver microsomes + NADPH) .

Q. How can regioselective modifications of the thiophene ring alter binding to biological targets?

属性

IUPAC Name |

5-bromo-N-(2,3-dichlorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NOS/c12-9-5-4-8(17-9)11(16)15-7-3-1-2-6(13)10(7)14/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZUJIXYEQDNID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。